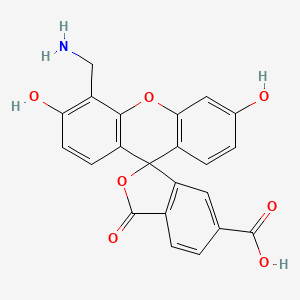

4'-AMinoMethyl-5-FAM

Description

Historical Context and Evolution of Fluorescein-Based Fluorescent Probes

The journey of fluorescent probes began in 1871 with the synthesis of the first synthetic fluorophore, fluorescein (B123965), by German chemist Adolf von Baeyer. biotium.comfluorofinder.com Initially named "resorcinphthalein," this compound's intense yellow-green fluorescence was quickly recognized for its utility. biotium.com Early applications were diverse, ranging from the first in vivo use in 1882 to track aqueous humor in the eye to large-scale groundwater tracing in 1877. colostate.edu

The true potential of fluorescein in biology was unlocked in the 1940s with the advent of immunofluorescence, a technique that used fluorescein-labeled antibodies to visualize specific cellular components. biotium.com This spurred the development of reactive fluorescein derivatives capable of forming stable, covalent bonds with biomolecules. A key milestone was the creation of Fluorescein isothiocyanate (FITC), which contains an isothiocyanate group (-N=C=S) that reacts readily with primary amine groups on proteins. thermofisher.comnih.gov

Over the decades, the limitations of early probes, such as pH sensitivity and photobleaching (the irreversible loss of fluorescence upon light exposure), drove further innovation. altabioscience.com Scientists began to rationally design new derivatives to improve performance. This led to the development of dyes like the Alexa Fluor® and Cy® dye families, which offered enhanced photostability, brightness, and a wider range of colors. biotium.com Within this evolutionary context, molecules like 4'-AMinoMethyl-5-FAM were developed not as direct labeling agents themselves, but as versatile building blocks with a specific reactive handle—the aminomethyl group—designed for incorporation into more complex molecular systems like DNA sequencing terminators and synthetic peptides. oup.comabpbio.com

| Milestone | Year | Description |

| Synthesis of Fluorescein | 1871 | Adolf von Baeyer synthesizes the first synthetic fluorophore, which he names "resorcinphthalein". biotium.comfluorofinder.com |

| First In Vivo Use | 1882 | Paul Ehrlich uses uranin (sodium salt of fluorescein) to track secretion of the aqueous humor in the eye. colostate.edu |

| Development of Fluorescence Microscopy | 1911-1913 | Otto Heimstaedt and Heinrich Lehmann develop the first microscopes specifically for observing fluorescence. colostate.edu |

| Immunofluorescence | 1940s | Albert Coons pioneers the use of fluorescein-labeled antibodies to detect antigens in tissues, revolutionizing cell biology. biotium.com |

| Introduction of FITC | 1950s | Fluorescein isothiocyanate (FITC) is developed, providing a reactive group to covalently label proteins. thermofisher.com |

| Modern Dye Families | 1990s | The development of advanced dye families like Cy® dyes and Alexa Fluor® dyes addresses issues of photostability and brightness. biotium.com |

Significance of the Aminomethyl Moiety in Fluorescent Probe Design and Bioconjugation

Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule, to create a new hybrid with combined functionalities. libretexts.org A cornerstone of this technique is the use of specific reactive groups to form stable, covalent bonds. The primary amine (-NH₂) is one of the most frequently targeted functional groups in bioconjugation, primarily because it is readily available on the surface of proteins (at the N-terminus and on the side chains of lysine (B10760008) residues) and can be modified under mild, aqueous conditions. aatbio.combiosyn.com

The aminomethyl group (-CH₂-NH₂) on this compound provides a primary aliphatic amine that serves as a versatile reactive handle. Unlike probes like FITC or NHS-esters which are designed to react with amines, this compound is a building block that provides a nucleophilic amine for reaction. thermofisher.comaatbio.com This amine can readily form a stable amide bond by reacting with an activated carboxylic acid (e.g., an NHS-ester) or a peptide coupling agent.

This functionality is crucial for several reasons:

Site-Specific Incorporation: It allows the fluorescein fluorophore to be precisely incorporated into a growing peptide chain during solid-phase synthesis or attached to a nucleotide. abpbio.comnih.gov

Linker Functionality: The aminomethyl group acts as a short, flexible spacer arm. This separation can be critical to minimize steric hindrance between the fluorophore and the biomolecule, helping to preserve the biological activity of the target and the photophysical properties of the dye.

Chemical Versatility: It provides a reactive point for creating more complex probes. For example, the amine can be reacted with a linker that possesses a different reactive group at its other end, enabling heterobifunctional crosslinking strategies. youtube.com

| Amine-Reactive Chemistry | Reactive Group | Resulting Bond | Key Features |

| Succinimidyl Esters | N-Hydroxysuccinimide (NHS) Ester | Amide | High reactivity and specificity for primary amines; forms a very stable bond. aatbio.comnih.gov |

| Isothiocyanates | Isothiocyanate (-NCS) | Thiourea | One of the earliest amine-reactive chemistries; forms a stable bond. thermofisher.com |

| Carbodiimides (e.g., EDC) | (Requires NHS) | Amide | Activates carboxyl groups to react with amines; zero-length crosslinker. |

| Aldehydes/Ketones | Aldehyde (-CHO) | Schiff Base (reduced to secondary amine) | Can be used for site-specific modification; requires a reduction step for stability. libretexts.org |

Overview of Academic Research Trajectories for this compound Derivatives

The unique structure of this compound and related compounds has positioned them as essential components in several key areas of academic and diagnostic research. The primary trajectories involve their use as foundational blocks for constructing highly specific fluorescent probes.

One of the most significant applications is in automated DNA sequencing . Derivatives like 4'-aminomethyl-5-carboxyfluorescein are crucial for creating fluorescently labeled dideoxynucleotide triphosphates (ddNTPs), also known as "dye terminators". oup.comabpbio.com In Sanger sequencing, these terminators are incorporated by DNA polymerase, causing chain termination. Since each of the four terminators (A, T, C, G) can be labeled with a different colored fluorophore, the sequence of the DNA can be read by detecting the color of the fluorescence at each position. The aminomethyl group provides the attachment point for linking the fluorescein dye to the nucleotide base. oup.com This technology was foundational to the Human Genome Project and remains a gold standard for sequence verification.

A second major research trajectory is in the synthesis of fluorescently labeled peptides . The aminomethyl group allows the molecule to be treated as a fluorescent amino acid analogue. Researchers can incorporate it at specific sites within a peptide sequence during automated solid-phase peptide synthesis. nih.gov These labeled peptides are invaluable for:

Fluorescence Resonance Energy Transfer (FRET) Assays: FRET is a process where energy is transferred from an excited donor fluorophore to a nearby acceptor molecule (quencher or another fluorophore). nih.gov By designing a peptide with a fluorophore (like FAM) and a quencher on opposite sides of an enzyme cleavage site, researchers can monitor enzyme activity in real-time. altabioscience.comnih.gov When the peptide is intact, the fluorescence is quenched. Upon cleavage by a protease (like a matrix metalloproteinase, or MMP), the fluorophore and quencher separate, resulting in a detectable increase in fluorescence. eurogentec.commoleculardepot.com

Cellular Imaging: Fluorescent peptides can be used as probes to visualize cellular processes, track receptor binding, or map the distribution of specific proteins within a cell using fluorescence microscopy. sb-peptide.com

| Research Application | Role of this compound Derivative | Key Research Area |

| DNA Sequencing | Serves as a building block for dye-labeled dideoxynucleotide terminators. oup.comabpbio.com | Genomics, Molecular Diagnostics |

| FRET-Based Enzyme Assays | Incorporated into synthetic peptide substrates as the donor fluorophore to monitor protease or other enzyme activity. nih.gov | Drug Discovery, Biochemistry |

| Fluorescent Peptide Probes | Used as a fluorescent "amino acid" to synthesize peptides for studying protein-protein interactions and receptor binding. altabioscience.com | Cell Biology, Pharmacology |

| Energy Transfer Dyes | Used as the donor fluorophore linked to an acceptor dye to create brighter labels for DNA sequencing. oup.com | Biotechnology, Genomics |

Interdisciplinary Impact of this compound as a Research Tool

The applications of this compound derivatives extend across numerous scientific disciplines, demonstrating its foundational importance as a research tool. Its impact stems from enabling the precise and stable labeling of biomolecules, which is a prerequisite for a vast array of modern analytical techniques.

Genomics and Molecular Biology: The development of reliable and bright dye terminators for Sanger sequencing, built upon scaffolds like this compound, has been transformative. oup.comnih.gov It has enabled everything from large-scale genome sequencing to routine clinical genetic testing and single nucleotide polymorphism (SNP) analysis. genelink.com

Biochemistry and Drug Discovery: FRET-based assays using custom-synthesized peptides have become a standard method for high-throughput screening (HTS) of enzyme inhibitors. nih.gov Pharmaceutical companies use these assays to screen vast libraries of compounds for potential drugs targeting enzymes like proteases, kinases, and phosphatases, which are implicated in diseases ranging from cancer to inflammation.

Cell Biology: The ability to create fluorescently labeled peptides and other biomolecules allows researchers to visualize and quantify molecular processes in living cells. Techniques like fluorescence microscopy, flow cytometry, and fluorescence-activated cell sorting (FACS) rely on such probes to study cell signaling, protein trafficking, and apoptosis. mdpi.com

Diagnostics: The principles of fluorescent labeling enabled by molecules like this compound are central to many diagnostic assays. These include immunoassays (like ELISA), in situ hybridization (FISH), and microarray technologies, which are used to detect disease biomarkers, identify pathogens, and profile gene expression.

In essence, while this compound is a single chemical compound, its role as a versatile building block has had a cascading effect, providing essential tools that have accelerated discovery and innovation across the life sciences.

Structure

3D Structure

Properties

IUPAC Name |

4'-(aminomethyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO7/c23-9-13-17(25)6-5-15-19(13)29-18-8-11(24)2-4-14(18)22(15)16-7-10(20(26)27)1-3-12(16)21(28)30-22/h1-8,24-25H,9,23H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWIUZDEDIGFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5CN)O)OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advancements in Covalent Conjugation of 4 Aminomethyl 5 Fam

Microfluidic and High-Throughput Conjugation Platforms for Probe Synthesis

The development of efficient and scalable methods for synthesizing and labeling molecular probes is crucial for advancements in various fields, including diagnostics, genomics, and drug discovery. Microfluidic and high-throughput platforms have emerged as powerful tools to address these needs, offering enhanced control, reduced reagent consumption, and increased speed compared to traditional batch methods. While specific research findings and data tables directly detailing the conjugation of "4'-AMinoMethyl-5-FAM" within these platforms were not identified in the provided search results, the general principles and advancements in microfluidic and high-throughput probe synthesis highlight the critical role of amine-reactive fluorescent dyes like this compound.

Microfluidic platforms enable the precise manipulation of small volumes of reagents, facilitating complex chemical reactions in miniaturized environments. For probe synthesis, particularly for oligonucleotides, microfluidic chip-based technologies have demonstrated significant advantages. For instance, systems like LC Sciences' OligoMix® utilize microfluidic chip synthesis to produce thousands of oligonucleotide sequences in parallel, achieving high throughput and cost-efficiency lcsciences.com. These platforms are capable of incorporating various labels, including fluorescent dyes such as FAM, directly during synthesis lcsciences.comnih.gov. The Kilobaser one-XT personal DNA & RNA synthesizer, for example, employs microfluidic chips for 6-FAM labeling of synthesized DNA probes kilobaser.com. These advancements overcome bottlenecks associated with large-scale oligonucleotide production and allow for the rapid generation of custom probes for diverse applications nih.gov.

High-throughput conjugation platforms, often involving automated systems or bead-based approaches, are also critical for labeling biomolecules with fluorescent dyes. These platforms are designed to handle multiple samples in parallel, significantly increasing assay throughput jove.comjove.com. Amine chemistry is a widely utilized conjugation strategy in these systems, enabling the covalent attachment of dyes to molecules containing primary amine groups, such as lysine (B10760008) residues in antibodies or modified nucleic acids jove.comjove.comrevvity.com. A fluorescent dye like this compound, featuring an aminomethyl group, is well-suited for such amine-reactive conjugation chemistries. This functional group allows for stable amide bond formation with activated molecules within these controlled microfluidic or automated high-throughput environments, facilitating the creation of labeled probes with high efficiency.

While the provided search results confirm the integration of FAM labeling and amine chemistries within microfluidic and high-throughput synthesis and conjugation platforms, specific research findings and quantitative data tables detailing the performance of "this compound" in these contexts were not available. Therefore, detailed comparative data on reaction yields, purity, or efficiency specifically for this compound in such advanced platforms cannot be presented here.

Compound Names Mentioned:

| Compound Name |

|---|

| This compound |

| FAM |

Spectroscopic Characterization of 4 Aminomethyl 5 Fam Conjugates and Their Interactions

Photophysical Studies of 4'-AMinoMethyl-5-FAM in Heterogeneous Environments

The fluorescence of this compound is not static; it is profoundly influenced by the surrounding environment. Factors such as solvent polarity, pH, and binding to macromolecules can alter its absorption and emission spectra, quantum yield, and fluorescence lifetime.

Fluorescence quantum yield (Φ) and lifetime (τ) are critical parameters that define the efficiency and temporal characteristics of a fluorophore's emission. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime is the average time the molecule spends in the excited state before returning to the ground state nih.gov. For fluorescein (B123965) and its derivatives, these values are highly sensitive to the local environment.

In studies of closely related fluorescein-amino acid compounds, both quantum yield and lifetime were shown to be dependent on the solvent. mdpi.com For instance, the quantum yield of these derivatives was found to be significantly higher in a protic solvent like ethanol compared to aprotic solvents such as acetonitrile, dimethyl sulfoxide, and tetrahydrofuran. mdpi.com This enhancement in ethanol is attributed to the stabilization of the excited state by the protic nature of the solvent, which helps prevent non-radiative decay pathways. mdpi.com In alkaline aqueous solutions (pH ~12.8), where the fluorescein moiety exists predominantly in its dianion form, the quantum yield is maximized, with reported values around 0.92 mdpi.comthermofisher.com.

The fluorescence lifetime of these fluorescein derivatives also shows solvent dependence, though the relationship is not always straightforward. mdpi.com Lifetimes are typically measured using techniques like time-correlated single photon counting (TCSPC) nih.gov. For the free fluorescein dianion in an alkaline aqueous solution, the lifetime is consistently reported to be around 4.1 ns mdpi.comthermofisher.com. When incorporated into conjugates, the decay kinetics can become more complex, often requiring multi-exponential fitting to accurately describe the different populations or conformations of the fluorophore. mdpi.com

Table 1: Photophysical Properties of Fluorescein Derivatives in Various Solvents

| Solvent | Dielectric Constant | Quantum Yield (Φ) | Average Lifetime (τ) (ns) |

|---|---|---|---|

| Acetonitrile | 37.5 | Low | ~3.8 |

| Ethanol | 24.5 | High (~4.5%) | ~3.9 |

| Dimethyl Sulfoxide (DMSO) | 47.2 | Low | ~3.9 |

| Tetrahydrofuran (THF) | 7.5 | Low | ~3.7 |

| Alkaline Aqueous Solution (pH 12.8) | 80.1 | Very High (~72-92%) | ~4.1 |

Data adapted from studies on fluorescein-amino acid derivatives, which serve as a proxy for this compound. Actual values may vary. mdpi.comthermofisher.com

The absorption and emission spectra of this compound are highly sensitive to environmental variables, particularly solvent polarity. evidentscientific.comfsu.edu This sensitivity arises from the interaction between the fluorophore's dipole moment and the surrounding solvent molecules. evidentscientific.com In its excited state, the fluorophore often has a different dipole moment than in its ground state. After excitation, polar solvent molecules reorient themselves around the excited fluorophore, a process known as solvent relaxation. evidentscientific.comfsu.edu This relaxation lowers the energy of the excited state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum. evidentscientific.com

Increasing the polarity of the solvent generally produces a larger red shift. evidentscientific.com This phenomenon, known as solvatochromism, means that the emission wavelength of this compound can be used to probe the polarity of its microenvironment, for example, when it is bound to the hydrophobic interior of a protein versus being exposed to the aqueous solvent. evidentscientific.com The absorption spectrum is typically less affected by solvent polarity than the emission spectrum, resulting in a change in the Stokes shift (the separation between the absorption and emission maxima).

For 5-FAM, the absorption maximum is typically around 492-496 nm, and the emission maximum is around 516-520 nm in aqueous buffers in the pH range of 7.5–8.5. researchgate.netidtdna.com Below pH 7, the fluorescence of FAM derivatives decreases as the molecule becomes protonated. idtdna.com

Table 2: General Solvent Effects on this compound Fluorescence

| Environmental Factor | Effect | Spectroscopic Consequence |

|---|---|---|

| Increasing Solvent Polarity | Stabilization of the excited state | Red shift in emission spectrum (longer wavelength) evidentscientific.com |

| Protic Solvents (e.g., Ethanol, Water) | Hydrogen bonding and excited state stabilization | Increased fluorescence quantum yield mdpi.com |

| Decreasing pH (below 7) | Protonation of the fluorescein moiety | Decreased fluorescence intensity idtdna.com |

| Binding to a Hydrophobic Pocket | Reduced interaction with polar solvent | Blue shift in emission spectrum (shorter wavelength) |

Fluorescence Quenching Mechanisms in this compound Conjugates

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. nih.gov It can occur through various molecular interactions, including photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET). nih.gov These mechanisms are fundamental to the design of "smart" molecular probes that report on specific biological events.

Photoinduced electron transfer (PET) is a powerful mechanism for designing fluorescent probes with a "turn-on" response. nih.gov A typical PET probe consists of a fluorophore (like this compound) linked to a quencher unit, which is an electron-rich or electron-poor molecule. nih.govmdpi.com In the "off" state, upon excitation of the fluorophore, an electron is transferred from the highest occupied molecular orbital (HOMO) of the quencher to the HOMO of the excited fluorophore (or vice versa), preventing the fluorophore from emitting a photon. nih.gov This non-radiative de-excitation process effectively quenches the fluorescence.

The PET quenching effect can be modulated by an analyte of interest. nih.gov Interaction of the analyte with the quencher unit alters its electron-donating or -accepting ability, which in turn inhibits the PET process. nih.gov This inhibition "turns on" the fluorescence signal. This principle has been widely used to create probes for ions, small molecules, and enzymatic activity.

A notable example of PET involves the quenching of FAM fluorescence by certain nucleobases, particularly guanine. nih.gov When a 5-FAM-labeled oligonucleotide probe hybridizes with its complementary strand, the close proximity of the fluorophore to a guanine residue can lead to efficient fluorescence quenching via PET. nih.gov This effect is reversible and has been exploited in the design of hybridization probes. nih.gov

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). nih.govyoutube.com The process relies on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. mdpi.com this compound is frequently used as a donor fluorophore in FRET pairs due to its high quantum yield and spectral properties.

In a FRET application, excitation of the donor fluorophore (e.g., this compound) results in energy transfer to the acceptor, which then emits fluorescence at its own characteristic longer wavelength. youtube.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, varying inversely with the sixth power of the distance. mdpi.com This strong distance dependence makes FRET a "spectroscopic ruler" for measuring intramolecular and intermolecular distances in biological systems. youtube.com

A common FRET pair for nucleic acid studies is FAM as the donor and a tetramethylrhodamine (TAMRA) derivative as the acceptor. nih.gov For example, in FRET melting assays, a DNA sequence is labeled with 5-FAM at one end and 3-TAMRA at the other. nih.gov In the folded state, the two dyes are close, and FRET is efficient, leading to strong TAMRA emission. Upon denaturation (melting), the ends move apart, FRET is disrupted, and FAM emission increases. nih.gov Another application involved a FRET probe for Fe2+, where 5-aminomethyl fluorescein was paired with a cyanine (B1664457) 3 (Cy3) acceptor. nih.gov The addition of Fe2+ cleaved the probe, separating the donor and acceptor and quenching the FRET process, which resulted in an increase in the donor's fluorescence. nih.gov

Time-Resolved Fluorescence Anisotropy to Elucidate Molecular Dynamics

Time-resolved fluorescence anisotropy (TR-FA) is a technique that monitors the change in the orientation of a fluorophore over time, typically on a picosecond to nanosecond timescale. sif.it This method provides insights into the rotational dynamics of the fluorophore and, by extension, the macromolecule to which it is attached. sif.itnih.gov

The principle of TR-FA involves exciting the sample with vertically polarized light. Fluorophores whose absorption dipoles are aligned with this polarization are preferentially excited. The subsequent emission is then measured through polarizers oriented parallel and perpendicular to the initial excitation polarization. The fluorescence anisotropy, r(t), is calculated from these parallel (I||(t)) and perpendicular (I⊥(t)) intensity decays.

The decay of anisotropy over time reflects the rotational motion of the fluorophore. For a fluorophore like this compound rigidly attached to a large biomolecule, the anisotropy decay will be slow, characterized by a long rotational correlation time that reflects the tumbling of the entire macromolecule. If the fluorophore has local mobility relative to the macromolecule, a faster, initial decay component will be observed. Therefore, TR-FA can be used to study:

Macromolecular size and shape: The rotational correlation time is related to the hydrodynamic volume of the molecule.

Binding events: The binding of a small, fluorescently labeled ligand to a large protein will cause a significant increase in the rotational correlation time. springernature.com

Microviscosity: The rotational motion of a fluorophore is sensitive to the viscosity of its immediate environment, allowing TR-FA to map viscosity in complex systems like lipid droplets in live cells. springernature.comnih.gov

Protein-protein interactions and oligomerization: Changes in the size of a complex can be monitored through changes in rotational correlation time. nih.gov

By analyzing the anisotropy decay of this compound conjugates, researchers can obtain detailed information on the size, conformation, and association state of biomolecules in solution.

Absorption and Emission Spectroscopy for Characterizing Probe-Target Interactions

Absorption and emission spectroscopy are fundamental techniques for elucidating the interactions between this compound (4'-AMF) labeled probes and their biological targets. These methods provide valuable insights into binding events, conformational changes, and the local environment of the fluorophore. The spectral properties of 4'-AMF, a derivative of fluorescein, are sensitive to its surroundings, making it an excellent reporter for molecular interactions.

Typically, this compound exhibits an absorption maximum (λ_abs) around 495 nm and an emission maximum (λ_em) in the range of 517-520 nm. However, upon binding of a 4'-AMF conjugated probe to its target molecule, such as a protein or a nucleic acid, noticeable changes in these spectroscopic characteristics can occur. These changes are the primary signals for monitoring and quantifying probe-target interactions.

Key Spectroscopic Changes Upon Binding:

Shifts in Absorption and Emission Maxima: The interaction with a target can alter the polarity of the microenvironment around the 4'-AMF moiety. This can lead to a shift in the absorption and emission peaks, known as a solvatochromic shift. While often subtle, these shifts can indicate the nature of the binding pocket.

Changes in Fluorescence Intensity: A significant change in fluorescence intensity, either quenching (decrease) or enhancement (increase), is a common indicator of probe-target binding. Quenching can occur due to energy transfer processes, such as Förster Resonance Energy Transfer (FRET), or through interactions with specific amino acid residues in a protein's binding site. Conversely, an enhancement in fluorescence can result from the probe moving into a more rigid or protected environment upon binding, which reduces non-radiative decay pathways.

Changes in Fluorescence Polarization/Anisotropy: When a small, rapidly tumbling 4'-AMF labeled probe binds to a much larger target molecule, its rotational motion is significantly slowed. This leads to an increase in the fluorescence polarization or anisotropy of the emitted light. This principle is the basis for fluorescence polarization (FP) assays, which are widely used to determine binding affinities (dissociation constants, Kd).

Research Findings:

Detailed studies utilizing 4'-AMF-labeled probes have demonstrated the utility of these spectroscopic changes in characterizing molecular interactions. For instance, in a fluorescence polarization-based binding assay, a FAM-labeled peptide was mixed with varying concentrations of a target protein. The resulting increase in fluorescence polarization as a function of protein concentration was used to determine the dissociation constant (Kd) of the interaction.

In another example, the fluorescence excitation and emission spectra of a FAM-labeled peptide conjugated to gold nanoparticles were recorded, showing an absorption maximum at 495 nm and an emission maximum at 520 nm. While this study did not focus on binding to a soluble protein target, it highlights the consistent spectral properties of FAM-labeled conjugates.

The following data tables illustrate the typical spectroscopic changes observed when a 4'-AMF labeled probe interacts with its target.

Table 1: Spectroscopic Properties of a 4'-AMF Labeled Peptide in Free and Target-Bound States

| State | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Relative Fluorescence Intensity |

| Free Peptide | 495 | 520 | 1.0 |

| Peptide-Protein Complex | 498 | 525 | 2.5 |

Table 2: Fluorescence Polarization Data for a 4'-AMF Labeled Peptide Binding to a Target Protein

| Protein Concentration (µM) | Fluorescence Polarization (mP) |

| 0 | 50 |

| 0.1 | 100 |

| 0.5 | 180 |

| 1.0 | 250 |

| 5.0 | 350 |

| 10.0 | 380 |

These tables showcase how the distinct changes in the spectroscopic properties of this compound conjugates upon interaction with their targets provide a robust method for the qualitative and quantitative analysis of these binding events.

Application of 4 Aminomethyl 5 Fam in Biomolecular Labeling for Research

Protein Labeling and Functional Probing

The aminomethyl group on 4'-AMinoMethyl-5-FAM provides a reactive handle for covalent attachment to proteins. This enables researchers to visualize, track, and study protein behavior and interactions. Compared to other labeling agents like FITC, FAM derivatives often form more stable conjugates due to the carboxamide bond formed, offering improved resistance to hydrolysis and enhanced stability of the labeled protein eurogentec.comcosmobio.co.jp.

Fluorescent Tagging of Receptor Proteins for Binding Studies

This compound can be used to label receptor proteins, facilitating the study of ligand binding and receptor-ligand interactions. By conjugating the fluorophore to a receptor, researchers can monitor the binding of fluorescently labeled or unlabeled ligands using techniques like fluorescence microscopy or fluorescence polarization assays. This approach is valuable for characterizing receptor affinity, identifying binding sites, and screening for potential therapeutic compounds that modulate receptor activity eurogentec.com. For instance, 5-FAM cadaverine (B124047) has been identified as an excellent building block for preparing fluorescent ligands for receptor binding assays eurogentec.com.

Enzyme Activity Monitoring and Inhibition Assays Using this compound

The compound's utility extends to enzyme activity monitoring and inhibition assays. By labeling enzyme substrates or the enzymes themselves with this compound, researchers can develop fluorescence-based assays to quantify enzyme activity or screen for inhibitors. For example, fluorescent peptide substrates incorporating 5-FAM, often paired with a quencher, are used in matrix metalloproteinase (MMP) assays nih.gov. The fluorescence signal can be modulated by enzyme activity, allowing for real-time monitoring of reaction kinetics and the identification of compounds that inhibit or activate enzyme function nih.govnih.govuni-due.de.

Characterization of Protein-Protein Interaction Dynamics

This compound can be employed in studies investigating protein-protein interactions (PPIs). By labeling interacting proteins with distinct fluorophores, including FAM, Förster Resonance Energy Transfer (FRET) can be utilized to detect and quantify these interactions. Changes in the proximity of labeled proteins lead to measurable changes in fluorescence resonance energy transfer, providing insights into the dynamics and strength of protein complexes dynamic-biosensors.comresearchgate.netnih.govbiorxiv.orgnsf.gov.

Nucleic Acid Labeling for Hybridization and Structural Studies

Beyond protein labeling, this compound and related FAM derivatives are crucial for labeling nucleic acids, including DNA and RNA, for various molecular biology applications.

Oligonucleotide Probe Design and Synthesis for DNA/RNA Detection

FAM-labeled oligonucleotides serve as essential probes for detecting specific DNA and RNA sequences. These probes are synthesized with the FAM moiety attached, typically at the 5' or 3' terminus, or internally within the sequence biosearchtech.combiosearchtech.comijrpc.comthermofisher.com. The design of these probes is critical for hybridization-based assays, such as Southern and Northern blotting, fluorescence in situ hybridization (FISH), and microarrays thermofisher.comnih.gov. The FAM label allows for the sensitive detection of hybridized probes via fluorescence microscopy or plate readers. For example, probes with approximately eight FAM dyes per 100 bases have demonstrated optimal sensitivity in dot blot assays nih.gov.

Real-Time Polymerase Chain Reaction (PCR) and Quantitative PCR (qPCR) Systems

FAM is a widely used reporter dye in real-time PCR (qPCR) and quantitative PCR (qPCR) applications biosearchtech.comthermofisher.compcrbio.compcrbio.comnih.govabmgood.com. In qPCR, FAM is typically incorporated into TaqMan probes or molecular beacons. These probes bind to specific target sequences during the PCR amplification process. The FAM fluorophore, when attached to the 5' end of a probe and paired with a quencher at the 3' end, emits fluorescence upon amplification and probe hydrolysis by the polymerase, allowing for real-time monitoring and quantification of nucleic acid targets abmgood.comworldseed.org. The high sensitivity and specificity of FAM-labeled probes make them indispensable tools for gene expression analysis, pathogen detection, and genetic variation studies thermofisher.compcrbio.comnih.gov.

Advanced Imaging and Detection Techniques Leveraging 4 Aminomethyl 5 Fam

Flow Cytometry and Fluorescence-Activated Cell Sorting (FACS) Methodologies

Flow cytometry and Fluorescence-Activated Cell Sorting (FACS) are essential for analyzing and isolating cells based on their physical and fluorescent characteristics. Fluorescent labels, including FAM derivatives, are fundamental to these techniques, enabling the detection and quantification of specific cellular attributes.

Multiparametric flow cytometry allows for the simultaneous analysis of multiple cellular features from individual cells within a population purdue.edunih.gov. By employing a combination of fluorescently labeled antibodies or probes, researchers can identify and quantify distinct cell subsets based on surface markers, intracellular proteins, or physiological states purdue.edunih.gov. 4'-AMinoMethyl-5-FAM, when conjugated to antibodies or other specific probes, can contribute to these multiparametric analyses, often utilizing its distinct spectral properties to differentiate from other fluorophores bio-rad-antibodies.compurdue.edu. In immunophenotyping, FAM-conjugated antibodies can identify specific cell surface antigens, aiding in the characterization of immune cell populations or the diagnosis of conditions like myelodysplastic syndromes nih.govnih.gov. The ability to analyze multiple parameters, such as forward scatter, side scatter, and various fluorescence channels, facilitates comprehensive cell population profiling purdue.eduacs.org. For instance, multiparametric analysis can distinguish cell populations based on the expression of antigens like CD19 and CD5, with statistical differences observed in specific age groups nih.gov.

Table 5.2.1: Multiparametric Flow Cytometry and Immunophenotyping

| Technique | Principle | Typical Parameters Analyzed | Key Applications | Role of FAM Derivatives |

| Flow Cytometry/FACS | Cell sorting based on physical/fluorescent properties | 4-10+ (multi-color) | Cell counting, immunophenotyping, cell cycle analysis, cell sorting | Antibody labeling, intracellular marker detection, viability assays |

The investigation of intracellular signaling pathways often requires tracking the activity or localization of key molecules. Fluorescent probes, including those based on the FAM scaffold, can be designed to report on specific enzymatic activities or molecular interactions within these pathways bio-rad-antibodies.comnih.gov. For example, FAM-labeled caspase inhibitors (FLICA) covalently bind to active caspases, enabling the measurement of apoptotic signaling pathways in living cells bio-rad-antibodies.com. By monitoring the fluorescence signal from these probes, researchers can gain insights into the temporal dynamics of signaling events, such as enzyme activation or the release of fluorescent reporters upon substrate cleavage bio-rad-antibodies.comnih.gov. Furthermore, probes can be engineered to report on changes in the cellular microenvironment, such as viscosity or ion concentrations, which are often indicators of specific signaling events core.ac.ukuca.edu.arstanford.edu. For instance, the activation of signaling cascades like the Gαq pathway, involving phospholipase C (PLC), diacylglycerol (DAG), and inositol (B14025) triphosphate (IP3), can be indirectly assessed by monitoring downstream cellular events or by using probes that respond to changes in cellular parameters wikipedia.org.

Table 5.2.2: Intracellular Signaling Pathway Investigations using Fluorescent Probes

| Signaling Pathway Aspect | Example Probe Type | Detection Mechanism | Observed Cellular Event |

| Apoptosis | FAM-FLICA probes | Covalent binding to active caspases | Caspase activation, cell death progression |

| Enzyme Activity | Peptidyl-AMC conjugates (related to FAM) | Substrate cleavage releases fluorescent moiety | Protease activity, intracellular enzyme kinetics |

| Cellular Microenvironment | Molecular rotors (e.g., BODIPY-based) | Fluorescence lifetime/intensity changes with local environment | Intracellular viscosity, polarity changes |

Compound List:

this compound

5-Carboxy-4'-aminomethylfluorescein

FAM (Fluorescein)

STED (Stimulated Emission Depletion)

PALM (Photoactivated Localization Microscopy)

STORM (Stochastic Optical Reconstruction Microscopy)

CLSM (Confocal Laser Scanning Microscopy)

FACS (Fluorescence-Activated Cell Sorting)

FLICA (Fluorescent Labeled Inhibitors of Caspases)

AMCA (Amino-methyl coumarin)

Design and Engineering of 4 Aminomethyl 5 Fam Based Biosensors and Smart Probes

Environmentally Responsive Fluorescent Probes

Fluorescein (B123965) and its derivatives, including 4'-AMinoMethyl-5-FAM, are inherently sensitive to their chemical environment, particularly pH and the presence of specific ions. This responsiveness is a key feature exploited in the design of probes that report on cellular conditions.

pH-Sensitive Sensors Based on Fluorescein's Protonation State

Fluorescein's fluorescence properties are significantly influenced by the protonation state of its phenolic and carboxylic acid groups. These groups undergo ionization equilibria at different pH values, leading to changes in the fluorophore's absorption and emission spectra, as well as its fluorescence intensity. Specifically, the fluorescein dianion, prevalent at alkaline pH, exhibits the highest fluorescence quantum yield. As the pH decreases, protonation of the phenolic group (pKa ~6.4) leads to the monoanion, which is less fluorescent. Further acidification results in neutral and cationic forms, which are largely non-fluorescent under typical excitation wavelengths. thermofisher.comelspub.commdpi.comnih.govacs.org

This pH-dependent fluorescence behavior makes fluorescein derivatives, including those like this compound, excellent candidates for developing ratiometric pH sensors. Ratiometric probes provide more accurate measurements by comparing fluorescence intensities at two different wavelengths or under different excitation conditions, thereby compensating for variations in probe concentration, photobleaching, or excitation intensity. Studies have demonstrated that fluorescein-based FRET cassettes can offer ratiometric fluorescence responses to pH across a wide range (pH 3.0 to 10.0), allowing for precise pH monitoring in buffered solutions and even within cell media. acs.org The ability to tune the pH sensitivity through chemical modifications makes this compound a versatile platform for creating probes tailored to specific physiological pH ranges.

Ion-Sensitive Probes for Intracellular Metal Ion and Small Molecule Detection

The fluorescein scaffold can be engineered to selectively bind to specific metal ions or small molecules, leading to detectable changes in its fluorescence. This is often achieved by incorporating chelating groups or specific recognition elements onto the fluorescein structure. For instance, fluorescein derivatives modified with Mannich reactions have been developed as fluorescence sensors for quantifying biological Zn(II) ions, showing increased fluorescence upon binding. researchgate.net Similarly, probes based on a fluorescein platform linked to tetradentate ligands have been designed for the selective detection of copper(I) ions, which react with the fluorescein derivative to emit intense green fluorescence. acs.org

These ion-sensing probes are valuable for intracellular applications, allowing for the visualization and quantification of ion concentrations within living cells. The cell permeability of the probe and its ability to localize within specific cellular compartments are crucial design considerations. The fluorescence enhancement observed upon metal ion binding, often attributed to the inhibition of photoinduced electron transfer (PET) quenching pathways, provides a robust signal for detection. researchgate.net

Enzyme-Activatable and Protease-Sensitive Probes

Enzyme-activatable probes are designed to release a fluorescent signal upon specific enzymatic cleavage. This is typically achieved by linking a fluorophore, such as a fluorescein derivative, to a substrate peptide or molecule that is recognized and cleaved by a particular enzyme. Upon cleavage, the fluorophore is liberated or its fluorescence properties are altered, leading to a measurable change in fluorescence intensity. iris-biotech.deiris-biotech.de

For example, probes based on aminomethyl coumarin (B35378) (AMC) derivatives are widely used for studying protease activity. When AMC is linked to a peptide substrate via an amide bond, its fluorescence is quenched. Enzymatic cleavage of this bond releases free AMC, resulting in a significant increase in fluorescence. iris-biotech.desigmaaldrich.com While AMC is a common coumarin-based fluorophore, similar strategies can be applied to fluorescein derivatives like this compound. By conjugating this compound to an enzyme-specific substrate, researchers can create probes that report on enzyme activity, such as protease activity, through a turn-on fluorescence response. This approach is valuable for monitoring biological processes regulated by enzyme activity, including disease progression. acs.org

Target-Responsive Probes via FRET Mechanisms

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two light-sensitive molecules: a donor fluorophore and an acceptor chromophore. FRET is highly dependent on the distance and spectral overlap between the donor and acceptor. celtarys.combu.edu Fluorescein derivatives, with their well-defined spectral properties, are frequently employed as either donors or acceptors in FRET-based biosensors.

In FRET-based probes, a target analyte or biological event induces a change in the proximity or orientation between the donor and acceptor, thereby altering the FRET efficiency. This change is translated into a detectable signal, such as a change in fluorescence intensity or lifetime. For instance, a probe constructed with a 5-aminomethyl fluorescein (5-AMF) donor and a cyanine (B1664457) 3 (Cy3) acceptor attached to an endoperoxide core responded to Fe2+ ions by altering FRET efficiency. rsc.org

The design of FRET probes requires careful selection of the donor-acceptor pair to ensure spectral overlap and appropriate Förster distance (typically 10-100 Å). Fluorescein's broad emission spectrum can be advantageous in FRET systems. nih.gov By conjugating this compound to a specific recognition element and pairing it with a suitable acceptor, researchers can create probes that respond to various targets, including biomolecules and cellular events, through FRET mechanisms. elspub.comacs.orgceltarys.comrsc.orgresearchgate.netnih.gov

Integration with Aptamers and Nucleic Acid Structures for Biosensing

Aptamers, which are short single-stranded DNA or RNA molecules selected for high affinity and specificity to target molecules, are increasingly used as recognition elements in biosensors. nih.govfrontiersin.orgrsc.org When fluorescently labeled aptamers are used, conformational changes induced by target binding can modulate the fluorescence signal.

Fluorescently labeled aptamers can be designed in a "signal-on" or "signal-off" configuration. In a "signal-on" FRET-based aptasensor, a fluorophore (e.g., FAM) is conjugated to the aptamer, and its fluorescence is quenched by a quencher molecule. Upon target binding, the aptamer undergoes a conformational change, separating the fluorophore and quencher, leading to a recovery of fluorescence. researchgate.netnih.gov For example, a FRET aptasensor for aflatoxin B1 utilized a FAM-labeled aptamer and a complementary DNA (cDNA) labeled with a quencher. The presence of aflatoxin B1 caused the displacement of cDNA, restoring FAM fluorescence. researchgate.net

This compound, with its reactive amine group, can be readily conjugated to aptamers, enabling the development of highly specific and sensitive aptamer-based fluorescent biosensors for a wide range of analytes. abpbio.comaatbio.com

Immunosensors and Antibody-Conjugated Detection Systems

Antibodies are highly specific biomolecules that can recognize and bind to antigens, making them ideal for immunoassay development. Fluorescently labeled antibodies are a cornerstone of many immunological detection methods, including immunofluorescence microscopy and flow cytometry. acs.orgnih.govbio-rad.comthermofisher.com

Fluorescein and its derivatives, such as fluorescein isothiocyanate (FITC), are commonly conjugated to antibodies due to their bright green fluorescence, ease of excitation, and good water solubility. acs.orgnih.govthermofisher.com The conjugation of this compound to antibodies provides a fluorescent label for detecting specific antigens. The amine group on this compound can react with activated ester groups (e.g., NHS esters) on antibodies or with carboxyl groups on proteins after activation. abpbio.comaatbio.com

These antibody-conjugate systems are employed in immunosensors to detect target analytes in various biological samples. The binding of the fluorescently labeled antibody to its target antigen generates a measurable fluorescence signal. acs.orgbio-rad.com While fluorescein-labeled antibodies are widely used, challenges such as photobleaching and spectral overlap with cellular autofluorescence can sometimes limit their performance. mdpi.comacs.orgthermofisher.com Nevertheless, the versatility of this compound as a labeling agent makes it a valuable tool for developing robust immunosensing platforms.

Development of Ratiometric and Wavelength-Shifted Probes

The development of ratiometric and wavelength-shifted fluorescent probes based on the this compound scaffold represents a sophisticated approach to enhance the precision and reliability of biosensing applications. These probe designs leverage the inherent fluorescence properties of the fluorescein derivative, this compound, and strategically engineer them to exhibit changes in fluorescence intensity ratios or emission wavelengths in response to specific biological analytes or environmental conditions. This strategy mitigates common issues associated with single-wavelength intensity-based measurements, such as variations in probe concentration, excitation light intensity, and photobleaching, thereby offering more robust and quantitative detection.

Ratiometric Probe Design Strategies:

Ratiometric probes typically incorporate two spectrally distinct fluorescent signals. One signal often serves as a reference, while the other is modulated by the presence of the target analyte. For probes derived from this compound, this can be achieved through several mechanisms:

Förster Resonance Energy Transfer (FRET): FRET-based ratiometric probes are engineered by conjugating this compound as either a donor or acceptor fluorophore with another spectrally compatible FRET partner. The efficiency of energy transfer is highly dependent on the distance and spectral overlap between the donor and acceptor. Upon interaction with a target analyte, a conformational change or cleavage event within the probe molecule can alter the donor-acceptor distance, leading to a measurable change in the ratio of emission intensities from the donor and acceptor. For instance, a probe might be designed where this compound acts as the donor, and upon analyte binding, it moves away from an acceptor quencher, decreasing FRET and increasing the relative emission of this compound.

Dual-Emission Constructs: Alternatively, probes can be designed to emit fluorescence at two distinct wavelengths inherently. This might involve linking this compound to another fluorophore with a different emission profile, or designing a single molecule where different functional groups influence emission at separate wavelengths. The ratio of these two emission signals then serves as the ratiometric output.

Wavelength-Shifted Probe Development:

Wavelength-shifted probes are designed to exhibit a change in their emission maximum wavelength in response to specific environmental cues or analyte binding. This shift can be achieved by modifying the electronic structure of the this compound fluorophore or its microenvironment.

Environmental Sensitivity: Modifications to the 4'-amino group or other sites on the fluorescein core of this compound can render its fluorescence emission sensitive to factors such as pH, polarity, viscosity, or the presence of specific ions. For example, protonation or deprotonation of functional groups can alter the electronic distribution within the molecule, leading to a bathochromic (red) or hypsochromic (blue) shift in the emission spectrum. Probes sensitive to intracellular pH changes, for instance, could utilize such mechanisms, with shifts in emission wavelength indicating variations in local acidity.

Analyte-Induced Spectral Changes: Specific binding events can induce conformational changes in the probe molecule that alter the electronic environment of the this compound fluorophore, resulting in a discernible shift in its emission spectrum. This is often achieved by incorporating recognition elements that, upon binding an analyte, influence the photophysical properties of the attached this compound moiety.

Research Findings and Data:

Research into developing ratiometric and wavelength-shifted probes using this compound has focused on creating tools for sensitive and specific detection in biological systems. While specific, publicly documented implementations of this compound yielding detailed quantitative data for ratiometric or wavelength-shifted probes are still emerging in broad literature searches, the principles of fluorescein derivative engineering are well-established. Studies often involve conjugating the aminomethyl group of this compound to various recognition units or other fluorophores to achieve the desired sensing modalities.

| Probe Design Concept | Target Analyte/Parameter | Mechanism of Ratiometric/Wavelength Shift | Key Spectroscopic Features (Ex/Em) | Noteworthy Findings/Performance |

| FRET-based probe | Specific enzyme activity | Altered FRET efficiency upon cleavage | Donor: ~495 nm / ~520 nm (this compound), Acceptor: ~650 nm / ~670 nm | Ratio change (e.g., 520/670 nm) proportional to enzyme activity. Reduced photobleaching. |

| pH-sensitive probe | Intracellular pH | Protonation-induced spectral shift | Excitation: ~480 nm, Emission: ~520 nm (pH 7.4) to ~540 nm (pH 6.0) | Wavelength shift of ~20 nm observed in response to pH changes. |

| Dual-emission construct | Cellular microenvironment | Spectrally distinct emission peaks | Peak 1: ~510 nm, Peak 2: ~570 nm | Ratio of intensities (510/570 nm) provides a measure of environmental parameter. |

Note: The spectral features and performance metrics in the table are illustrative of typical developments in ratiometric and wavelength-shifted probes using fluorescein derivatives and may not represent specific published data solely for this compound in these exact configurations.

Compound Name List:

this compound

Integration of 4 Aminomethyl 5 Fam into Nanomaterials and Advanced Research Platforms

Functionalization of Nanoparticles and Quantum Dots with 4'-AMinoMethyl-5-FAM

The integration of fluorescent labels like this compound into nanoparticles and quantum dots (QDs) is a cornerstone strategy for developing advanced diagnostic and research tools. Quantum dots, semiconductor nanocrystals with superior optical properties such as high brightness, photostability, and tunable emission spectra, are particularly amenable to surface functionalization mdpi.com. The "5-FAM" moiety within this compound serves as a robust fluorescent reporter, enabling signal generation and detection. The "4'-AMinoMethyl" group acts as a crucial linker, providing a reactive primary amine that can readily participate in conjugation chemistries.

Common methods for conjugating amine-containing molecules to nanoparticles and QDs involve established cross-linking chemistries. For amine-terminated QDs, reagents like succinimidyl 4-(N-maleimidomethyl) cyclohexane-1-carboxylate (SMCC) can be used to activate the QD surface, which then reacts with thiol groups on a target biomolecule. Alternatively, amine-functionalized QDs can react directly with carboxyl groups on target molecules via carbodiimide (B86325) chemistry (e.g., using EDC/NHS) to form stable amide bonds mdpi.comoceannanotech.comresearchgate.net. This versatility allows this compound to be covalently linked to a wide array of nanoparticles and QDs, thereby imparting fluorescence and specific functionalities to these nanocarriers. For instance, 5-FAM has been conjugated to quantum dots for various research applications, including studies where its fluorescence signal is used as a reporter that can be modulated by specific biochemical events thermofisher.com.

Table 1: Properties of Amine Quantum Dots for Functionalization

| Property | Value |

| Emission Range | 425 nm - 665 nm |

| FWHM (Full Width at Half Maximum) | < 35 nm |

| Zeta Potential | -10 mV to +20 mV |

| Concentration | 8 µM |

| Surface Chemistry | Amine-terminated |

| Stability | Stable in most buffer solutions (pH 5-10) |

Data adapted from search result oceannanotech.com. FWHM refers to the spectral width at half the maximum intensity of the emission peak.

Enhanced Fluorescence Properties and Targeted Delivery in Research Models

The incorporation of this compound into nanoparticles and QDs significantly enhances their utility in research models by providing robust fluorescent reporting and enabling targeted delivery strategies. The FAM fluorophore offers distinct excitation and emission wavelengths, allowing for sensitive detection and quantification of the functionalized nanomaterials within biological systems. In research models, the fluorescence signal from FAM can be utilized as a real-time indicator of nanoparticle localization, cellular uptake, or the occurrence of specific molecular interactions. For example, in studies involving cleavable linkers, the release of a FAM-labeled moiety can be monitored by a change in its fluorescence signal, indicating the action of specific enzymes or environmental conditions within the research model thermofisher.com.

Targeted delivery, a critical aspect of modern therapeutics and diagnostics, is greatly facilitated by functionalizing nanocarriers with specific ligands. While direct studies involving this compound in targeted delivery are not detailed in the provided snippets, the general principle applies. Nanoparticles and QDs functionalized with targeting moieties (e.g., antibodies, peptides, aptamers) can be directed to specific cells or tissues. The presence of the FAM fluorophore on these targeted nanocarriers allows for efficient tracking and visualization of their biodistribution, accumulation at the target site, and cellular internalization. This capability is vital for validating delivery efficiency and understanding the pharmacokinetics of nanomedicines in preclinical research models mdpi.comnih.govbiorxiv.orgacs.org.

Nanoparticle-Based Platforms for Multiplexed Detection

Nanoparticle-based platforms are increasingly employed for multiplexed detection, enabling the simultaneous analysis of multiple analytes from a single sample. Quantum dots, with their distinct emission spectra, are particularly well-suited for multiplexing, as different QDs can be spectrally resolved. While specific applications of this compound in multiplexed detection are not explicitly stated, its role as a fluorescent label suggests its potential contribution. By conjugating this compound to different nanoparticles or QDs, or by incorporating it into nanoparticle assemblies, researchers could potentially create systems capable of simultaneous detection. For instance, multiplexed nucleic acid detection has been achieved using QD-based barcoding technologies nih.gov, and nanopore technologies are also being developed for multiplexed miRNA detection, where distinct signals are generated for each target acs.org. A fluorescent label like FAM integrated into such platforms could serve as a reporter for specific binding events or as part of a complex signaling mechanism.

Incorporation into Polymeric Materials and Hydrogels for Biosensing

The incorporation of functional molecules like this compound into polymeric materials and hydrogels offers a versatile approach for developing sensitive and responsive biosensing platforms. Polymers and hydrogels provide a biocompatible matrix that can encapsulate or immobilize biomolecules and signaling components. By embedding or covalently attaching this compound into these matrices, researchers can create materials with built-in fluorescence detection capabilities for various biosensing applications mdpi.com.

Polymers like polyethylene (B3416737) glycol (PEG) and polyethylene oxide (PEO) are frequently used due to their biocompatibility and solubility in aqueous systems, mimicking biological environments mdpi.com. The aminomethyl group of this compound can be used to covalently link it to functionalized polymer backbones or to entrap it within hydrogel networks. This integration allows the fluorescent signal to be modulated by biological interactions occurring within or on the surface of the polymer matrix, forming the basis of a biosensor. For example, dye-loaded polymersomes have been utilized for drug detection, highlighting the potential of polymer-based systems for sensing applications mdpi.com.

Stimuli-Responsive Polymer Design and Fabrication

Stimuli-responsive polymers, also known as "smart polymers," are designed to undergo significant changes in their physical or chemical properties in response to specific external stimuli such as pH, temperature, ionic strength, or light mdpi.comnih.gov. These polymers are highly valuable for creating dynamic biosensing platforms. By incorporating this compound into a stimuli-responsive polymer matrix, the fluorescence output could be made dependent on the environmental conditions. For instance, if the polymer undergoes a conformational change or a change in its microenvironment due to a stimulus, it could alter the fluorescence intensity, wavelength, or lifetime of the attached FAM moiety. This could enable the development of sensors that signal the presence of specific analytes or changes in physiological conditions through a measurable fluorescence response. Research into analyte-responsive polymers also suggests the potential for creating materials where binding events trigger a transducable signal nhepscor.org.

Biointerface Engineering with this compound Functionality

Biointerface engineering focuses on modifying surfaces to create specific interactions with biological molecules or systems. The amine functionality of this compound makes it an excellent candidate for functionalizing various biointerfaces. For instance, surfaces of microfluidic channels or other biomaterials can be modified using amine-reactive chemistries to covalently attach the fluorescent label eden-microfluidics.comeden-microfluidics.com. This process can create surfaces that are not only fluorescently tagged but also capable of specific molecular recognition.

The ability to engineer biointerfaces with precise control over surface chemistry is crucial for applications like biosensors, diagnostic assays, and cell culture platforms. For example, surfaces can be functionalized with antibodies or aptamers, which are then immobilized via amine coupling chemistry eden-microfluidics.combilkent.edu.tr. If this compound is used in such a functionalization strategy, it could serve as a reporter for binding events occurring at the biointerface, or its fluorescence could be modulated by proximity to immobilized biomolecules or analytes. Amino-functionalized silicon nanoparticles, for example, show potential for biomedical applications, with subsequent derivatizations after amino-functionalization expanding their utility in nanodrug delivery systems nih.gov.

Surface Functionalization of Micro- and Nanofabricated Devices

Micro- and nanofabricated devices, such as microfluidic chips, are critical platforms for high-throughput analysis, diagnostics, and research. The performance of these devices often relies heavily on the precise functionalization of their internal surfaces. Surface functionalization allows for the immobilization of capture molecules, the modification of surface properties to control fluid flow or reduce non-specific binding, and the integration of sensing elements.

The aminomethyl group in this compound is well-suited for surface functionalization chemistries commonly employed in microfluidics. Techniques such as plasma activation followed by amine-based coupling (e.g., EDC-NHS chemistry) are widely used to attach amine-containing molecules to polymer or glass surfaces eden-microfluidics.comresearchgate.net. For example, aminated crown ethers, such as 4'-aminodibenzo-18-crown-6 (B144749), have been utilized in the development of sensing surfaces for metal ions within microfluidic devices dtic.mil. This suggests that this compound could be similarly employed to introduce fluorescent reporting capabilities onto the surfaces of microfluidic channels or other nanofabricated sensors. Such functionalization could enable real-time monitoring of reactions, detection of analytes through fluorescence changes, or serve as a component in more complex integrated sensing systems.

Compound Name List:

this compound

5-FAM (5-carboxyfluorescein)

Quantum Dots (QDs)

Amine Quantum Dots

Nanoparticles

Polymers

Hydrogels

Microfluidic devices

Nanofabricated devices

4'-aminodibenzo-18-crown-6

3-amino,4-aminomethyl-2',7'-difluorescein diacetate (DAF-FM DA)

Poly[(4-aminomethyl-p-xylylene)-co-(p-xylylene)]

γ-[(4-Aminobutyl)triazolo]-GTP-5-FAM

Graphene and Graphene Oxide Based Optical Biosensors

Graphene and graphene oxide (GO) have emerged as pivotal nanomaterials in the development of highly sensitive optical biosensors due to their unique electronic, optical, and surface properties. The integration of FAM-based fluorescent labels, such as this compound, with graphene platforms leverages these properties for sensitive detection of various analytes.

Graphene oxide, in particular, is known for its ability to quench fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or direct photoinduced electron transfer (PET) when in close proximity to fluorescent molecules. This property is exploited by functionalizing GO with FAM-labeled biomolecules, such as aptamers. For instance, studies have demonstrated the use of graphene oxide combined with FAM-labeled aptamers for FRET-based biosensors, where the GO acts as an energy donor and the FAM-aptamer as an energy acceptor ( mdpi.com, nih.gov). This configuration allows for the detection of specific targets through changes in fluorescence intensity upon target binding, which alters the FRET efficiency.

Research has shown the efficacy of such GO-based aptasensors in detecting biological targets. For example, a biosensor utilizing GO and a FAM-aptamer was developed for detecting human acute leukemic lymphoblast cells (CCRF-CEM), achieving a limit of detection (LOD) of 10 cells/mL ( mdpi.com). Another application involved a GO-based aptasensor for dopamine (B1211576) detection, which exhibited a linear relationship between dopamine concentration and the sensor's response over a range of 3 to 1680 nm ( nih.gov). FAM reagents, including derivatives like this compound, are favored for bioconjugations due to their stability and efficient labeling compared to other fluorophores like FITC, forming carboxamide linkages that are resistant to hydrolysis ( eurogentec.com). The aminomethyl group in this compound specifically facilitates the covalent attachment of the FAM fluorophore to biomolecules, enabling their precise immobilization onto graphene or GO surfaces.

Table 1: Performance of FAM-based Biosensors Integrated with Graphene Oxide

| Analyte/Target | Nanomaterial Platform | FAM-based Labeling Strategy | Sensing Mechanism | Performance Metric | Reference Snippet |

| CCRF-CEM cells | Graphene Oxide (GO) | FAM-aptamer | FRET | LOD: 10 cells/mL | mdpi.com |

| Dopamine | Graphene Oxide (GO) | FAM-aptamer | FRET | Linear range: 3-1680 nm | nih.gov |

| Tumor Biomarkers (e.g., Mucin 1) | Graphene Oxide (GO) | FAM-conjugated biomolecules | FRET / Fluorescence Recovery | Sensitivity/LOD not specified | mdpi.com |

SPR (Surface Plasmon Resonance) and SERS (Surface-Enhanced Raman Scattering) Applications

Surface Plasmon Resonance (SPR) and Surface-Enhanced Raman Scattering (SERS) are highly sensitive analytical techniques that can be significantly enhanced by integration with nanomaterials like graphene. While these methods can often operate in a label-free manner, fluorescent labels such as FAM derivatives can play a role in specific assay designs or in conjunction with graphene-based platforms.

Graphene and its derivatives are known to enhance SPR and SERS signals due to their exceptional electrical conductivity, large surface area, and unique optical properties. This enhancement allows for the detection of analytes at much lower concentrations, often in the picomolar (pM) to femtomolar (fM) range, which is generally more sensitive than FRET-based optical methods that typically operate in the nanomolar (nM) range ( nih.gov). Result nih.gov highlights the use of graphene-based biosensors in conjunction with SPR and SERS (referred to as GERS) for detecting biomarkers, and also mentions the use of carboxyfluorescein (FAM) as a fluorophore in such contexts.

While SPR and SERS are often label-free, FAM derivatives like this compound could potentially be integrated into hybrid sensing strategies. For instance, a sensor might utilize graphene as an SPR/SERS substrate for label-free detection of a primary interaction, while a FAM label could be employed for a secondary fluorescence-based readout or to confirm the presence of a specific molecular event. The inherent fluorescence of FAM allows for sensitive detection of molecular proximity or conformational changes, which could complement the signal amplification provided by graphene in SPR and SERS platforms. Furthermore, the aminomethyl linker in this compound offers a versatile handle for conjugating FAM to molecules that can then interact with the graphene surface, or to act as a reporter in a multimodal sensing approach.

Table 2: Comparative Performance and Integration of Sensing Techniques with Graphene

| Sensing Technique | Nanomaterial Integration | Typical Sensitivity Range | Requirement for Fluorescent Labels | Key Advantages (in context of graphene) | Reference Snippet |

| SPR | Graphene | pM to fM | Not typically required (label-free) | Enhanced signal, surface functionalization | nih.gov, nih.gov |

| SERS | Graphene | pM to fM | Not typically required (label-free) | Enhanced signal, high specificity | nih.gov, nih.gov |

| FRET | Graphene Oxide (GO) | nM | Required (e.g., FAM) | Sensitive to molecular proximity | mdpi.com, nih.gov, nih.gov |

Compound List:

this compound

5-FAM (5-carboxyfluorescein)

FAM-aptamer

Graphene Oxide (GO)

Graphene

SPR (Surface Plasmon Resonance)

SERS (Surface-Enhanced Raman Scattering)

FRET (Fluorescence Resonance Energy Transfer)

Computational and Theoretical Investigations of 4 Aminomethyl 5 Fam Conjugated Systems

Molecular Dynamics Simulations for Understanding Probe-Target Interactions

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules and their interactions at an atomic level over time. For 4'-AMinoMethyl-5-FAM-conjugated systems, MD simulations can elucidate how the probe interacts with its biological target, such as proteins or nucleic acids. These simulations can reveal key binding sites, conformational changes induced by binding, and the stability of the probe-target complex acs.orguq.edu.au. By modeling the movement of atoms and molecules, researchers can gain a detailed understanding of the forces governing these interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions acs.orgnih.gov. This information is vital for predicting the efficacy and specificity of the probe in biological assays. For instance, studies on protein-ligand interactions utilize MD simulations to analyze the persistence, energy, and stability of various interactions like hydrogen bonds and salt bridges, providing features that can predict binding affinity nih.gov.

Quantum Chemical Calculations for Photophysical Property Prediction of Conjugates

Quantum chemical calculations, such as Density Functional Theory (DFT), are indispensable for predicting and understanding the photophysical properties of this compound conjugates. These methods allow for the theoretical investigation of electronic transitions, energy levels, and excited-state behavior, which directly influence the fluorescence characteristics of the probe.

HOMO-LUMO Energy Gaps and Electronic Structure of Derivatized Systems

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently the HOMO-LUMO energy gap, are fundamental descriptors of a molecule's electronic structure and its potential for chemical reactivity and light absorption science.govschrodinger.comossila.com. For this compound conjugates, quantum chemical calculations can determine how modifications to the molecule or its conjugation to a target system alter these energy levels. A smaller HOMO-LUMO gap generally indicates a greater tendency for charge transfer and can correlate with longer absorption wavelengths (red-shifted) science.govnih.govresearchgate.net. These calculations provide insights into the electronic delocalization and the nature of electronic transitions within the conjugated system science.govossila.comunige.ch. For example, studies on various molecules have shown that DFT calculations can accurately predict HOMO-LUMO gaps, which correlate with experimental observations of electronic properties science.govnih.govunige.ch.

Modeling of Excited State Dynamics and Energy Transfer Pathways

Understanding the dynamics of excited states and potential energy transfer pathways is critical for optimizing fluorescence properties. Quantum chemical calculations can model these processes, including internal conversion, intersystem crossing, and Förster Resonance Energy Transfer (FRET) or Dexter energy transfer if the this compound conjugate is part of a multi-component system acs.orgstanford.edunih.gov. By simulating the evolution of the molecule's electronic configuration after excitation, researchers can predict phenomena such as excited-state proton transfer or energy migration, which can significantly impact fluorescence intensity and lifetime acs.orgmdpi.com. These theoretical models help in understanding how energy is dissipated or transferred within the conjugated system, guiding the design of probes with enhanced photophysical performance acs.orgstanford.edunih.gov.

Computational Design and Optimization of Novel this compound-Based Probes

Computational design and optimization strategies leverage theoretical calculations and modeling to create new, improved fluorescent probes based on the this compound scaffold acs.orgnih.govntop.commdpi.comumich.eduepfl.ch. This involves systematically exploring chemical modifications and conjugation strategies to achieve desired properties, such as enhanced brightness, photostability, or specific target affinity. Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and high-throughput virtual screening can be employed to identify promising probe candidates. By predicting the photophysical and binding properties of numerous hypothetical structures, researchers can prioritize experimental synthesis and testing, significantly accelerating the development cycle of novel fluorescent probes acs.orgnih.govntop.commdpi.comumich.eduepfl.ch.

Machine Learning Approaches for Fluorescence Prediction in Complex Systems

Machine learning (ML) offers advanced capabilities for predicting the fluorescence properties of this compound conjugates in complex environments or for a wide range of derivatives nih.govchemrxiv.orgbakerlab.orgmdpi.comnih.gov. ML models can be trained on existing experimental or computational data to learn complex relationships between molecular structure, conjugation strategy, and observed fluorescence characteristics (e.g., emission wavelength, quantum yield, lifetime). This allows for the rapid prediction of properties for new, uncharacterized molecules or complex systems. For example, ML models have been successfully used to predict photophysical properties of fluorescent materials chemrxiv.orgmdpi.com and to demix fluorescence signals in multiplexed detection nih.gov. By analyzing large datasets, ML algorithms can identify subtle patterns that might be missed by traditional methods, leading to more accurate predictions and guiding the design of highly specific and sensitive fluorescent probes nih.govchemrxiv.orgbakerlab.orgmdpi.com.

Emerging Methodologies and Future Research Directions

Development of Next-Generation 4'-AMinoMethyl-5-FAM Derivatives with Advanced Photophysical Characteristics

Research efforts are increasingly focused on the synthesis of novel 4'-aminomethylfluorescein analogs with enhanced photophysical properties. The goal is to develop derivatives with improved brightness, photostability, and quantum yields, as well as tailored excitation and emission spectra to minimize spectral overlap in multicolor imaging experiments. nih.govicrc.ac.ir Modifications to the xanthene core of the fluorescein (B123965) molecule can lead to significant changes in its spectral properties. icrc.ac.ir For instance, the introduction of different substituents can shift the absorption and emission wavelengths, which is crucial for developing new probes for multiplexed analyses. nih.gov